molecular formula C12H20N2 B3071300 N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine CAS No. 1009511-79-8

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine

Cat. No. B3071300
CAS RN: 1009511-79-8
M. Wt: 192.3 g/mol
InChI Key: DHBKWWXNNZRTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine, also known as NMPPD, is an important organic compound used in a variety of applications in scientific research. It is a colorless, volatile, and flammable liquid with a sharp, fishy odor. It is also classified as a tertiary amine and is used as a precursor in the manufacture of various organic compounds. This compound has a wide range of applications in the chemical and pharmaceutical industries, as well as in scientific research.

Scientific Research Applications

Synthesis and Crystal Structures

  • N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine (mtn) has been used in synthesizing new alternating μ1,1- and μ1,3-azido bridged chains of copper(II) and nickel(II). These compounds were characterized by single-crystal X-ray diffraction and displayed distinct magnetic properties (Bhowmik et al., 2014).

NMR Spectroscopy Studies

  • The compound's derivatives, like N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, have been studied using nuclear magnetic resonance (NMR) spectroscopy. This research provides insights into the structural characterization of these compounds (Freifelder et al., 1967).

Preparation and Characterization

  • Research on (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine showcases methods for its preparation and full characterization. This includes NMR, mass spectrometry, and polarimetry, indicating its potential in various applications (Belda et al., 2023).

Optical Resolution and Chirality

  • Studies have been conducted on the optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes, including variants of the N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine, indicating its role in understanding chirality and optical properties (Nakayama et al., 1981).

properties

IUPAC Name

N-methyl-N'-(1-phenylethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(14-10-6-9-13-2)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKWWXNNZRTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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